3-(Heptyloxy)benzaldehyde
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Overview
Description
3-(Heptyloxy)benzaldehyde is an organic compound with the molecular formula C14H20O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a heptyloxy group at the third position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptyloxy)benzaldehyde typically involves the alkylation of 3-hydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Hydroxybenzaldehyde+Heptyl Bromide→this compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(Heptyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(Heptyloxy)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield 3-(Heptyloxy)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The heptyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 3-(Heptyloxy)benzoic acid.
Reduction: 3-(Heptyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Heptyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Heptyloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amino groups in proteins, leading to modifications in protein function. This interaction can affect cellular processes and pathways, making it useful in biochemical studies.
Comparison with Similar Compounds
4-(Heptyloxy)benzaldehyde: Similar structure but with the heptyloxy group at the fourth position.
3-(Pentyloxy)benzaldehyde: Similar structure but with a pentyloxy group instead of a heptyloxy group.
3-(Methoxy)benzaldehyde: Similar structure but with a methoxy group instead of a heptyloxy group.
Uniqueness: 3-(Heptyloxy)benzaldehyde is unique due to the length of its alkoxy chain, which can influence its reactivity and physical properties. The heptyloxy group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
3-heptoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-6-10-16-14-9-7-8-13(11-14)12-15/h7-9,11-12H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROMBKWOHQBNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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